

# molecular structure of 1-(4-isopropylcyclohexyl)ethanol

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## Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B1617246

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An In-depth Technical Guide to the Molecular Structure of **1-(4-isopropylcyclohexyl)ethanol**

## Introduction

**1-(4-isopropylcyclohexyl)ethanol** is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.<sup>[1]</sup> Its stability makes it a versatile component in a wide array of scented products.<sup>[1]</sup> This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and physicochemical properties of **1-(4-isopropylcyclohexyl)ethanol**, intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

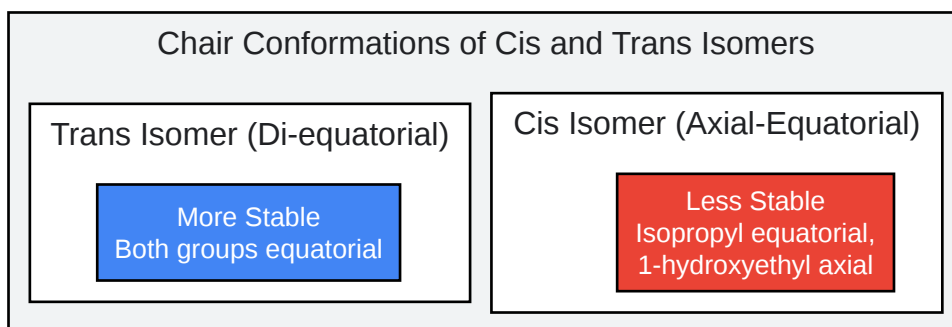
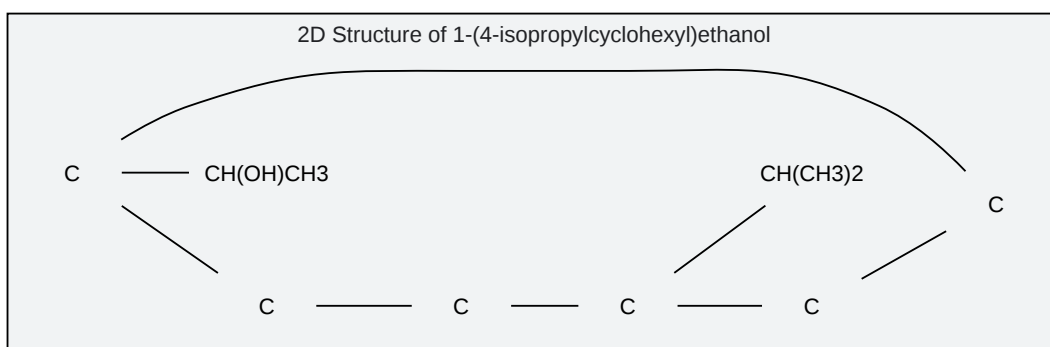
## Molecular Structure and Stereochemistry

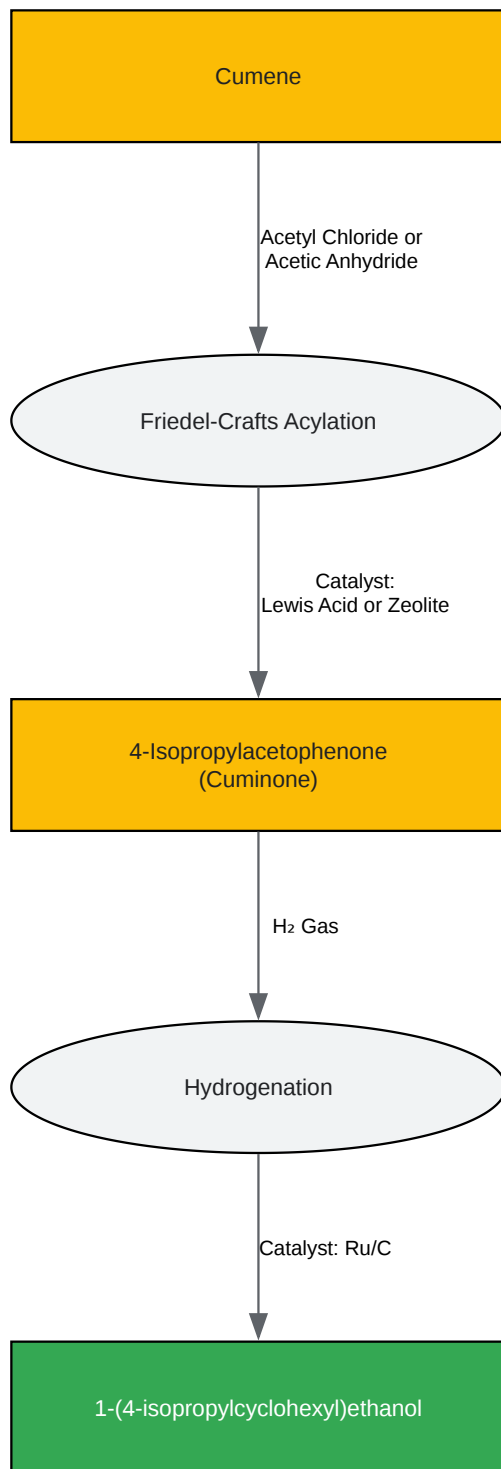
The molecular structure of **1-(4-isopropylcyclohexyl)ethanol** consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group at positions 1 and 4. The presence of two chiral centers—at C1 of the cyclohexane ring (bearing the hydroxyethyl group) and the carbon atom of the hydroxyethyl group bearing the hydroxyl group—gives rise to stereoisomerism.

The molecule exists as four diastereoisomers, which arise from the cis and trans relationship between the two substituents on the cyclohexane ring, with each geometric isomer existing as a pair of enantiomers.<sup>[1][2]</sup> The terms cis and trans describe the relative orientation of the isopropyl and 1-hydroxyethyl groups on the cyclohexane ring.

- **Cis Isomer:** Both substituents are on the same side of the ring. In the most stable chair conformation, the larger isopropyl group will preferentially occupy the equatorial position to minimize steric strain, forcing the 1-hydroxyethyl group into an axial position.
- **Trans Isomer:** The substituents are on opposite sides of the ring. The most stable conformation allows both the bulky isopropyl and the 1-hydroxyethyl groups to occupy equatorial positions, minimizing 1,3-diaxial interactions and resulting in a more stable structure compared to the cis isomer.<sup>[3]</sup>

The specific stereoisomer, particularly the (-)-1-S-cis-isomer, is noted for having the most intense and desirable floral scent.<sup>[1]</sup>





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